molecular formula C9H13ClFNO B1532561 [4-Fluoro-3-(methoxymethyl)phenyl]methanamine hydrochloride CAS No. 1308646-58-3

[4-Fluoro-3-(methoxymethyl)phenyl]methanamine hydrochloride

Cat. No.: B1532561
CAS No.: 1308646-58-3
M. Wt: 205.66 g/mol
InChI Key: VDTMAMIRRDTSAB-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

Systematic IUPAC Name and Synonyms

The IUPAC name for this compound is (4-((3-fluorophenyl)methoxy)phenyl)methanamine hydrochloride . Common synonyms include:

  • {4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride
  • (4-[(3-Fluorobenzyl)oxy]phenyl)methanamine hydrochloride
  • CHEMBL3094318.

CAS Registry and Molecular Formula

  • CAS Registry Number : 128495-48-7 (free base: 1016522-88-5).
  • Molecular Formula : C₉H₁₂FNO·HCl.
  • Molecular Weight : 169.20 g/mol (free base), 205.66 g/mol (hydrochloride).

Structural Features

The compound consists of:

  • A fluorinated aromatic ring (3-fluorophenyl group).
  • A methoxymethyl substituent (–OCH₂CH₃) at the para position relative to the amine.
  • A primary amine group (–CH₂NH₂) protonated as a hydrochloride salt.

Spectroscopic Characterization

Technique Key Data
¹H NMR δ 7.45–7.30 (m, aromatic H), δ 4.55 (s, –OCH₂–), δ 3.40 (s, –NH₃⁺Cl⁻).
¹³C NMR δ 162.1 (C–F), δ 113–130 (aromatic C), δ 56.8 (–OCH₂–), δ 42.1 (–CH₂NH₂).
IR 3350 cm⁻¹ (N–H stretch), 1240 cm⁻¹ (C–F stretch), 1100 cm⁻¹ (C–O–C).
MS (ESI+) m/z 169.1 [M+H]⁺ (free base), m/z 205.7 [M+H]⁺ (hydrochloride).

Properties

IUPAC Name

[4-fluoro-3-(methoxymethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-12-6-8-4-7(5-11)2-3-9(8)10;/h2-4H,5-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTMAMIRRDTSAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Nitro Group to Amine

  • Starting Material: 4-fluoro-3-nitrobenzaldehyde.
  • Reaction: Catalytic hydrogenation is employed to reduce the nitro group to an amine.
  • Conditions: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst under mild pressure and temperature.
  • Outcome: Formation of 4-fluoro-3-aminobenzaldehyde intermediate.

This reduction step is crucial for enabling further functionalization at the amine site and is widely used due to its efficiency and clean reaction profile.

Methoxymethylation of the Amine

  • Reagents: Methoxymethyl chloride (chloromethyl methyl ether) and a base such as sodium hydroxide.
  • Reaction: The amine group is reacted with methoxymethyl chloride under basic conditions to introduce the methoxymethyl substituent at the 3-position.
  • Conditions: Typically conducted at ambient or slightly elevated temperatures to control reaction rate and avoid side reactions.
  • Mechanism: Nucleophilic substitution where the amine attacks the electrophilic methoxymethyl chloride, forming a stable methoxymethylated amine.

This step ensures the installation of the methoxymethyl group, which is critical for the compound's chemical properties and biological activity.

Formation of Hydrochloride Salt

  • Reagent: Hydrochloric acid (HCl).
  • Reaction: The free base amine is treated with HCl to form the hydrochloride salt.
  • Conditions: The reaction is typically performed in an organic solvent or aqueous medium at room temperature.
  • Purpose: The hydrochloride salt form improves the compound's stability, solubility, and handling properties for pharmaceutical applications.

Alternative Synthetic Routes and Related Methodologies

While the above route is the most direct, related synthetic methods for structurally similar compounds provide insight into possible variations:

  • Organolithium-mediated Functionalization: According to patent CN102731269B, organolithium reagents can be used to introduce hydroxymethyl groups onto fluorinated aromatic rings via reaction with formaldehyde gas, followed by quenching with a protonic solvent. Although this patent focuses on tetrafluorobenzyl alcohol derivatives, the methodology suggests potential for analogous transformations in methoxymethyl phenylmethanamine synthesis.

  • Catalytic Cross-Coupling and Reductive Amination: Literature from medicinal chemistry research (e.g., RSC publications) describes palladium-catalyzed cross-coupling reactions and reductive amination strategies to functionalize aromatic amines. These methods employ palladium catalysts, bases, and tailored ligands to achieve selective substitutions and amine formation, which could be adapted for synthesizing related amine hydrochlorides.

Summary Table of Preparation Steps

Step No. Reaction Description Reagents/Conditions Key Notes
1 Reduction of 4-fluoro-3-nitrobenzaldehyde H2 gas, Pd/C catalyst, mild pressure/temp Converts nitro group to amine
2 Methoxymethylation of amine Methoxymethyl chloride, NaOH base Introduces methoxymethyl group at 3-position
3 Formation of hydrochloride salt HCl acid, room temperature Improves solubility and stability

Research Findings and Optimization Notes

  • Reaction Selectivity: The reduction step selectively targets the nitro group without affecting the fluoro substituent, preserving the desired substitution pattern.

  • Yield and Purity: Methoxymethylation under controlled basic conditions yields high purity products with minimal side reactions, as the base neutralizes HCl formed during substitution.

  • Industrial Scale Considerations: For large-scale synthesis, continuous flow reactors and automated systems optimize reaction time, temperature control, and reagent addition rates to maximize yield and reproducibility.

  • Solvent Choices: Polar solvents such as methanol or aqueous-organic mixtures are preferred for methoxymethylation and hydrochloride formation to facilitate solubility and reaction kinetics.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylmethanamines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research
Recent studies indicate that [4-Fluoro-3-(methoxymethyl)phenyl]methanamine hydrochloride serves as a potential inhibitor of the YAP/TAZ-TEAD interaction, which is crucial for tumor growth and metastasis in malignant mesothelioma. This compound's ability to disrupt these pathways positions it as a promising candidate for developing new anticancer therapies .

1.2 Synthesis of Bioactive Compounds
This compound has been utilized in synthetic protocols for creating various bioactive molecules. For instance, it has been involved in the condensation reactions with electron-deficient aldehydes, yielding products with significant biological activity. Such reactions have demonstrated high yields and efficiency, showcasing its utility in pharmaceutical synthesis .

Chemical Properties and Formulations

2.1 Crystalline Forms
The development of novel crystalline forms of this compound has been documented. These polymorphs exhibit advantageous physicochemical properties such as low hygroscopicity and ease of crystallization, making them suitable for large-scale production and formulation .

Form Hygroscopicity Solubility Stability
Form 1LowHighStable
Form 2ModerateModerateStable
Form 3LowHighVery Stable

Material Science Applications

3.1 Polymer Chemistry
In materials science, this compound has been explored as a building block for polymers. Its functional groups allow for modifications that can enhance the thermal and mechanical properties of polymeric materials, making it a candidate for advanced material applications .

Case Studies

4.1 Synthesis Efficiency
A recent study highlighted the efficiency of using this compound in synthesizing complex molecules from simpler precursors without the need for catalysts, demonstrating yields up to 95% in certain reactions involving hydrazines and other amines .

4.2 Anticancer Activity
Another case study focused on evaluating the anticancer activity of derivatives synthesized from this compound against various cancer cell lines. The results indicated significant cytotoxic effects, particularly against renal and hepatic carcinoma cells, suggesting its potential role in targeted cancer therapies .

Mechanism of Action

The mechanism of action of [4-Fluoro-3-(methoxymethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxymethyl groups may enhance its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s methoxymethyl group (-CH₂OCH₃) enhances hydrophilicity compared to sulfonyl (e.g., ethanesulfonyl) or bulky aryl groups (e.g., biphenyl).

a) Pharmacological Relevance

While direct data on the target compound are scarce, structurally related methanamine hydrochlorides are explored in drug discovery. For example:

  • Thiophene fentanyl hydrochloride (a thiophene-modified opioid) underscores the role of aromatic substituents in receptor binding, though its toxicity remains unstudied.

Biological Activity

[4-Fluoro-3-(methoxymethyl)phenyl]methanamine hydrochloride is a synthetic compound characterized by its unique molecular structure, which includes a fluoro group at the 4-position and a methoxymethyl group at the 3-position of the phenyl ring. This compound is noted for its potential applications in pharmaceutical research, particularly in the development of new therapeutic agents.

  • Molecular Formula : C9H12FNO·HCl
  • Molecular Weight : 201.65 g/mol
  • CAS Number : 1308646-58-3

The synthesis of this compound typically involves the reduction of 4-fluoro-3-nitrobenzaldehyde followed by methoxymethylation and formation of the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluoro and methoxymethyl groups enhances its binding affinity and selectivity, making it a valuable candidate for further research in pharmacology.

Interaction with Receptors

Research has indicated that compounds with similar structures can act as selective agonists for dopamine receptors, particularly the D3 receptor. For instance, studies have shown that certain derivatives exhibit potent activity in promoting β-arrestin translocation and G protein activation, which are critical pathways in neuropharmacology .

In Vitro Studies

In vitro studies have demonstrated that this compound may exhibit neuroprotective properties, potentially mitigating neurodegeneration in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). Such findings suggest its potential utility in treating neuropsychiatric disorders .

Comparative Analysis with Similar Compounds

Compound NameD3R Agonist Activity (EC50, nM)D2R Activity (EC50, nM)Toxicity (IC50, nM)
This compoundTBDTBDTBD
[4-Fluoro-3-(methyl)phenyl]methanamine hydrochloride710 ± 150Inactive15,700 ± 3,000
[4-Fluoro-3-(ethoxymethyl)phenyl]methanamine hydrochloride278 ± 62Inactive9,000 ± 3,700

This table illustrates the comparative biological activities of similar compounds. The specific values for this compound are yet to be determined but are anticipated to be competitive based on structural similarities.

Pharmacological Research

Recent studies have focused on the pharmacological potential of compounds related to this compound. For example:

  • Neuroprotective Effects : Research indicated that derivatives could protect against neurodegeneration in models of Parkinson's disease, promoting neuronal survival and function .
  • Selectivity Profile : Molecular modeling studies suggest a unique interaction mechanism with the D3 receptor that could lead to selective agonist activity without affecting other dopamine receptors .

Insecticidal Activity

Research into methoxy-containing compounds has also highlighted their potential insecticidal properties. For instance, a study on related methoxy derivatives demonstrated significant insecticidal activity against pests like Plutella xylostella, indicating that structural modifications can enhance biological efficacy .

Q & A

Q. What are the optimal synthetic routes for [4-Fluoro-3-(methoxymethyl)phenyl]methanamine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves fluorination and methoxymethylation of a phenyl precursor, followed by amination and salt formation. Key steps include:
  • Fluorination : Electrophilic substitution using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to introduce the 4-fluoro group .
  • Methoxymethylation : Alkylation with methoxymethyl chloride in the presence of a base (e.g., K₂CO₃) at 60–80°C to install the 3-methoxymethyl group .
  • Amination : Reductive amination of the aldehyde intermediate using NaBH₄ or catalytic hydrogenation .
  • Hydrochloride Salt Formation : Treatment with HCl gas in dry ether to improve solubility and stability .
    Purity (>95%) is achieved via recrystallization from ethanol/water mixtures, monitored by HPLC .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., fluorine’s deshielding effect at C4, methoxymethyl’s –OCH₂– resonance) .
  • X-ray Crystallography : Resolves bond angles and confirms salt formation (N–H⋯Cl hydrogen bonds) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ at m/z 214.08) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer :
  • Solubility : The hydrochloride salt enhances aqueous solubility (∼50 mg/mL in PBS at pH 7.4) compared to the free base. Solubility decreases in nonpolar solvents (logP ≈ 1.2) .
  • Stability : Stable at –20°C for >12 months. Degrades at >40°C (hydrolysis of methoxymethyl group observed via TGA/DSC) .

Advanced Research Questions

Q. How does the 4-fluoro substituent influence receptor binding affinity in neuropharmacological studies?

  • Methodological Answer : Fluorine’s electronegativity increases dipole interactions with target receptors (e.g., serotonin 5-HT₂A). Comparative studies using fluorine-free analogs show:
Compound5-HT₂A Ki (nM)Selectivity (vs. 5-HT₁A)
4-Fluoro analog 12 ± 1.515-fold
Non-fluorinated 85 ± 9.23-fold
Radioligand displacement assays (³H-ketanserin) and molecular docking (Glide SP) validate fluorine’s role in π-stacking with Phe340 .

Q. What analytical strategies resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., cell lines, incubation time). A tiered approach is recommended:
  • In vitro : Standardize assays (e.g., cAMP accumulation in HEK-293 cells transfected with target receptors) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to observed effects .
  • SAR Studies : Compare substituent effects (e.g., 3-methoxymethyl vs. 3-methyl in analogs) using Free-Wilson analysis .

Q. How can computational methods predict the metabolic fate of this compound?

  • Methodological Answer :
  • CYP450 Metabolism : SwissADME predicts primary oxidation sites (C3 methoxymethyl → carboxylic acid). Validate with human liver microsomes + NADPH, monitored by UPLC-QTOF .
  • Toxicity Prediction : ProTox-II identifies potential hepatotoxicity (mitochondrial membrane disruption) linked to the fluoroaromatic moiety .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

  • Methodological Answer :
  • Quality Control : Implement USP guidelines for HPLC purity thresholds (>98%) and residual solvent limits (ICH Q3C) .
  • Biological Replicates : Use ≥3 independent batches in cell-based assays (e.g., IC₅₀ variability reduced from ±25% to ±8%) .
  • Blinding : Randomize compound aliquots to avoid observer bias in behavioral assays (e.g., forced swim test) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-Fluoro-3-(methoxymethyl)phenyl]methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
[4-Fluoro-3-(methoxymethyl)phenyl]methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.